(E)-6,6-Dimethyl-2-hepten-4-ynal

Übersicht

Beschreibung

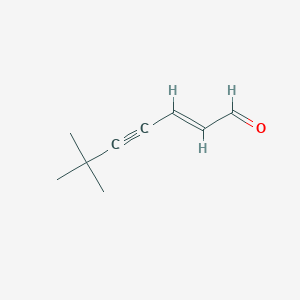

(E)-6,6-Dimethyl-2-hepten-4-ynal is an organic compound characterized by its unique structure, which includes both an alkyne and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-6,6-Dimethyl-2-hepten-4-ynal typically involves the use of alkyne and aldehyde precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-6,6-Dimethyl-2-hepten-4-ynal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The compound can participate in nucleophilic addition reactions at the aldehyde group, forming alcohols or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Grignard reagents or organolithium compounds in anhydrous ether.

Major Products Formed:

Oxidation: 6,6-Dimethyl-2-heptenoic acid.

Reduction: 6,6-Dimethyl-2-hepten-4-ene or 6,6-Dimethyl-2-heptane.

Substitution: 6,6-Dimethyl-2-hepten-4-ol.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

(E)-6,6-Dimethyl-2-hepten-4-ynal serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation catalysts.

- Nucleophilic Substitution : The aldehyde can participate in nucleophilic addition reactions to yield alcohols or other derivatives.

Reaction Summary Table

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | 6,6-Dimethyl-2-heptenoic acid |

| Reduction | Hydrogen (Pd/C catalyst) | 6,6-Dimethyl-2-hepten-4-ene or alkane |

| Nucleophilic Addition | Grignard reagents | 6,6-Dimethyl-2-hepten-4-ol |

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess biological activities that warrant further investigation. Studies have explored its potential as:

- Antifungal Agent : Derivatives of this compound have been synthesized and evaluated for antifungal activity, demonstrating effectiveness against various fungal strains .

Case Study: Antifungal Activity

A study reported the synthesis of N-(6,6-dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine derivatives which exhibited significant antifungal properties. These compounds were shown to inhibit the growth of fungi effectively, suggesting potential applications in treating fungal infections .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to:

- Flavoring and Fragrance Industry : Due to its aromatic characteristics, it is used in formulations for flavoring agents and fragrances.

Environmental Impact and Safety

The compound has been evaluated for its environmental impact as a volatile organic compound (VOC). Studies have assessed its presence in indoor and outdoor air samples, highlighting the need for monitoring due to potential health risks associated with VOC exposure .

Environmental Monitoring Table

Wirkmechanismus

The mechanism of action of (E)-6,6-Dimethyl-2-hepten-4-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The alkyne group can participate in cycloaddition reactions, forming new chemical entities with distinct properties.

Vergleich Mit ähnlichen Verbindungen

6,6-Dimethyl-2-hepten-4-yn-1-ol: Similar structure but with an alcohol group instead of an aldehyde.

6,6-Dimethyl-2-hepten-4-yn-1-amine: Contains an amine group instead of an aldehyde.

6,6-Dimethyl-2-hepten-4-yn-1-thiol: Features a thiol group in place of the aldehyde.

Uniqueness: (E)-6,6-Dimethyl-2-hepten-4-ynal is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Eigenschaften

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSLKJVPPOREBI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.